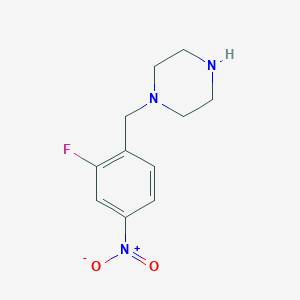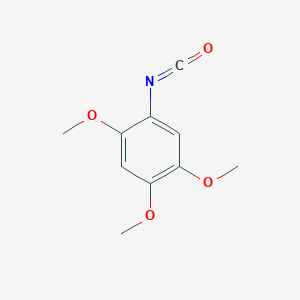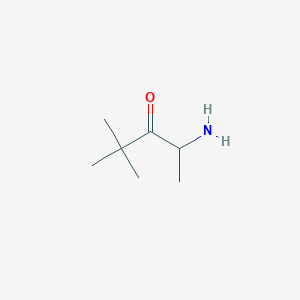
3-Pyridinethiol, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyridine-3-Thiol: is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of both fluorine and thiol groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-3-Thiol typically involves the introduction of a fluorine atom into the pyridine ring followed by the incorporation of a thiol group. One common method is the nucleophilic substitution of a halogenated pyridine derivative with a thiol reagent. For example, 5-chloro-2,3,6-trifluoropyridine can be reacted with a thiol compound under basic conditions to yield 5-Fluoropyridine-3-Thiol .
Industrial Production Methods: Industrial production of 5-Fluoropyridine-3-Thiol may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoropyridine-3-Thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the fluorine atom in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Amino or alkoxy derivatives of pyridine.
Applications De Recherche Scientifique
Chemistry: 5-Fluoropyridine-3-Thiol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated compounds like 5-Fluoropyridine-3-Thiol are used as probes to study enzyme mechanisms and protein interactions. The fluorine atom can act as a bioisostere, mimicking the behavior of hydrogen or hydroxyl groups in biological systems .
Medicine: Fluorinated pyridines are explored for their potential as therapeutic agents. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, 5-Fluoropyridine-3-Thiol is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 5-Fluoropyridine-3-Thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and selectivity for target proteins .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine-3-Thiol
- 4-Fluoropyridine-3-Thiol
- 5-Chloropyridine-3-Thiol
Comparison: 5-Fluoropyridine-3-Thiol is unique due to the specific positioning of the fluorine and thiol groups, which can significantly influence its reactivity and biological activity. Compared to its chlorinated analogs, fluorinated compounds generally exhibit lower basicity and higher stability .
Propriétés
Formule moléculaire |
C5H4FNS |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
5-fluoropyridine-3-thiol |
InChI |
InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |
Clé InChI |
LJGOYNUUJSIITD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


